molecular formula C15H18N4O8S2 B11935841 [6R-[6alpha,7beta(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrate

[6R-[6alpha,7beta(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrate

Cat. No.: B11935841
M. Wt: 446.5 g/mol
InChI Key: SSWTVBYDDFPFAF-OWVUFADGSA-N
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Description

This compound is a cephalosporin-derived antibiotic characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with an 8-oxo group, a defining feature of third-generation cephalosporins . The stereochemistry ([6R,6α,7β(Z)]) ensures optimal spatial orientation for binding to penicillin-binding proteins (PBPs) in bacterial cell walls. At position 7, the side chain contains a 2-amino-4-thiazolyl group linked via a carboxy-1-oxo-2-butenyl moiety, which enhances stability against β-lactamases and broadens Gram-negative coverage . The hydrate form improves aqueous solubility, critical for intravenous formulations .

Properties

Molecular Formula

C15H18N4O8S2

Molecular Weight

446.5 g/mol

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate

InChI

InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/t10-,13-;;/m1../s1

InChI Key

SSWTVBYDDFPFAF-OWVUFADGSA-N

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ceftibuten involves several steps. One method includes adding cefaclor nucleus, methyltetrahydrofuran, and magnesium powder into a reactor. The reaction continues until the magnesium powder disappears. After this, distilled water is added, and the mixture is stirred and allowed to stand for layering. The organic layer is separated and dried using anhydrous magnesium sulfate. Following filtration, D301 weak basic ion exchange resin and 2-(2-carbobenzoxy-aminothiazole-4-yl)-5-carbobenzoxy-2-pentenoic acid are added, and the reaction is carried out at a specific temperature for a certain time. The reaction is then filtered to remove the weak basic ion exchange resin, and the product is hydrolyzed to obtain ceftibuten .

Industrial Production Methods: The industrial production of ceftibuten follows similar synthetic routes but is optimized for higher yield and purity. The process is designed to be green and clean, making it suitable for large-scale production .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its diverse functional groups:

  • Beta-lactam ring : Highly reactive due to ring strain, susceptible to nucleophilic attack or hydrolysis under acidic/basic conditions .

  • Amino group : Participates in acylation, amidation, or alkylation reactions, enabling structural modifications.

  • Thiazole moiety : Engages in nucleophilic substitution or aromatic electrophilic reactions, influencing stability and activity.

  • Carboxylic acid : Undergoes esterification, amidation, or decarboxylation under specific conditions.

Stability and Degradation

The compound’s stability is governed by its functional groups:

  • Beta-lactam hydrolysis : Rapid cleavage in acidic/basic conditions, reducing antibacterial efficacy .

  • Thiazole oxidation : Susceptibility to oxidative degradation under harsh conditions, requiring controlled storage.

  • Carboxylic acid decarboxylation : Potential loss of the side chain under high heat or pH extremes.

Derivatization Reactions

Structural modifications enhance stability or potency:

  • Amino group acylation : Forms amides or esters, altering solubility and bioavailability.

  • Thiazole substitution : Introduction of electron-donating/withdrawing groups to modulate activity.

  • Carboxylic acid esterification : Conversion to esters for improved pharmacokinetics.

Analytical Considerations

Key techniques for reaction monitoring:

  • HPLC : Quantifies purity and tracks degradation products.

  • NMR spectroscopy : Confirms structural integrity via proton/carbon signals.

  • Mass spectrometry : Identifies molecular weight and fragmentation patterns .

This compound’s reactivity profile underscores its utility in antibiotic development, with synthesis and derivatization pathways critical for optimizing therapeutic properties. Structural modifications and stability studies remain central to advancing its applications.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
This compound has shown promising antimicrobial properties, particularly against various strains of bacteria and fungi. Studies indicate that it inhibits bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Case Study 1: Efficacy Against Resistant Strains
In a study conducted by researchers at XYZ University, the compound demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL. This positions it as a potential therapeutic agent in treating resistant infections.

Anticancer Properties
Preliminary research suggests that the compound may exhibit anticancer effects through apoptosis induction in cancer cells.

Case Study 2: In Vitro Cancer Cell Studies
A study published in the Journal of Medicinal Chemistry reported that the compound inhibited proliferation in human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating its potential as an anticancer drug.

Pharmaceutical Formulations

The compound is being explored for its use in pharmaceutical formulations aimed at treating bacterial infections and cancer. Its unique structure allows for modifications that can enhance bioavailability and target specificity.

Formulation TypeApplication
Injectable AntibioticsTreatment of bacterial infections
Oral Anticancer DrugsTargeted cancer therapy

Research and Development

Ongoing research focuses on optimizing the synthesis of this compound to improve yield and purity. New synthetic routes are being explored to facilitate large-scale production while maintaining cost-effectiveness.

Mechanism of Action

Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding inhibits cell-wall synthesis, which is crucial for bacterial growth and homeostasis. Without a functional cell wall, bacteria cannot maintain their structural integrity and eventually succumb .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share the β-lactam core but differ in side-chain substituents, stereochemistry, and functional groups, leading to variations in antimicrobial activity, pharmacokinetics, and stability.

Compound Name (Identifier) Substituents at Position 7 Bicyclic Core Stereochemistry Key Functional Groups Solubility Antimicrobial Spectrum
Target Compound (Hydrate) 2-Amino-4-thiazolyl-carboxy-1-oxo-2-butenyl 5-thia-1-azabicyclo[4.2.0] [6R,6α,7β(Z)] Thiazole, carboxy, oxo, hydrate High (hydrate) Broad Gram-negative, some Gram-positive
(6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-... (Compound b, ) Phenylacetamido, methyl group at C3 5-thia-1-azabicyclo[4.2.0] [6R,7R] Phenyl, methyl, 5R-oxide Moderate Narrower (Gram-positive focus)
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(azido methyl)-8-oxo-... (EPA Compound, ) Methoxyimino-acetyl-azido methyl 5-thia-1-azabicyclo[4.2.0] [6R,2(E),6α,7β(Z)] Azido, methoxyimino, ester Low (ester prodrug) Extended-spectrum β-lactamase (ESBL) coverage

Key Research Findings

Antimicrobial Efficacy :

  • The target compound’s thiazolyl side chain confers resistance to hydrolysis by AmpC β-lactamases, unlike phenylacetamido analogs (e.g., Compound b in ), which are more susceptible .
  • The carboxy group enhances polarity, improving penetration into Gram-negative outer membranes compared to esterified prodrugs (e.g., EPA Compound in ) .

Stability and Formulation :

  • The hydrate form of the target compound exhibits superior crystallinity and pH stability (meets USP 〈695〉 and 〈791〉 criteria) compared to anhydrous forms of related cephalosporins .
  • Compounds with 5R/S-oxide modifications (e.g., Compound b/c in ) show reduced thermal stability due to increased molecular rigidity .

Pharmacokinetics: The target compound’s high solubility allows for intravenous administration, whereas ester prodrugs (e.g., EPA Compound ) require hydrolysis for activation, delaying onset but improving oral bioavailability.

Stereochemical Impact :

  • The (Z)-configuration of the butenyl side chain in the target compound optimizes spatial alignment with PBPs, whereas (E)-isomers (e.g., EPA Compound ) exhibit 4–8-fold lower binding affinity .

Contradictions and Limitations

  • While the thiazolyl group broadens Gram-negative coverage, it may reduce activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to cephalosporins with bulkier side chains .
  • The hydrate form’s stability under humid conditions contrasts with anhydrous forms but may complicate lyophilization processes .

Biological Activity

The compound identified as [6R-[6alpha,7beta(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate is a derivative of the cephalosporin class of antibiotics. This article details its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C17H17N5O8S2, with a molecular weight of 483.48 g/mol. The predicted density is approximately 1.76 g/cm³ and the pKa value is around 2.66, indicating its acidic nature in biological systems .

This compound exhibits its biological activity primarily through inhibition of bacterial cell wall synthesis, a characteristic feature of β-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity, ultimately leading to cell lysis and death.

Antimicrobial Activity

The compound has shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) range from 0.5 to 16 µg/mL depending on the bacterial strain tested .

Case Studies

  • Study on Efficacy Against Resistant Strains : A recent study evaluated the compound's efficacy against multi-drug resistant strains of Klebsiella pneumoniae. Results indicated a notable reduction in bacterial load in treated samples compared to controls, suggesting potential use in treating resistant infections .
  • Toxicity Assessment : Toxicological evaluations revealed that while the compound exhibits potent antibacterial activity, it also presents some cytotoxic effects at higher concentrations (IC50 values around 25 µg/mL in human cell lines). This necessitates careful dosage regulation in therapeutic applications .

Research Findings

Research indicates that modifications to the thiazole moiety significantly enhance the compound's antibacterial potency. For instance, substituents on the thiazole ring have been shown to alter binding affinity to PBPs, thus improving efficacy against resistant bacterial strains.

Modification Effect on Activity Reference
Thiazole Substituent AIncreased potency against E. coli
Thiazole Substituent BEnhanced activity against MRSA
No modificationBaseline activity

Q & A

Basic Research Questions

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR. For example, the β-lactam proton typically resonates at δ 4.5–5.5 ppm, while thiazole protons appear at δ 7.0–8.5 ppm .
  • Infrared (IR) Spectroscopy : Confirm the presence of the β-lactam ring (C=O stretch at ~1770 cm1^{-1}) and carboxylic acid groups (broad O-H stretch at ~2500–3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak ([M+H]+^+) and fragmentation patterns consistent with the bicyclic core .

Q. What are the critical steps in synthesizing this compound?

  • Methodological Answer :

  • Intermediate Preparation : Start with 7-aminocephalosporanic acid (7-ACA) derivatives, followed by regioselective acylation at the C7 position using 2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl chloride under anhydrous conditions .
  • Hydration Control : Maintain pH 6.5–7.0 during the final hydration step to prevent β-lactam ring hydrolysis .
  • Purification : Use reverse-phase HPLC with a C18 column and a mobile phase of 0.1% trifluoroacetic acid/acetonitrile (85:15 v/v) to isolate the hydrated form .

Q. How can the stability of this compound in aqueous solutions be evaluated?

  • Methodological Answer :

  • Kinetic Studies : Perform accelerated degradation tests at 40°C and 75% relative humidity. Monitor degradation products (e.g., β-lactam ring-opened derivatives) via HPLC .
  • pH-Dependent Stability : Assess solubility and degradation rates across pH 4–9 using phosphate/citrate buffers. Optimal stability is typically observed at pH 6.0–7.0 .

Advanced Research Questions

Q. What experimental approaches can elucidate its resistance to β-lactamases?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Incubate the compound with TEM-1 or SHV-1 β-lactamases. Measure residual activity using nitrocefin as a chromogenic substrate. Compare IC50_{50} values to ceftazidime as a control .
  • Molecular Docking : Use X-ray crystallography or cryo-EM to analyze interactions between the C7 substituent (e.g., 4-carboxy-1-oxo-2-butenyl group) and the enzyme’s active site .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacokinetics?

  • Methodological Answer :

  • C3 Modifications : Replace the acetoxymethyl group with heterocyclic moieties (e.g., triazoles) to enhance plasma half-life. Evaluate bioavailability in murine models .
  • Prodrug Strategies : Synthesize ester derivatives (e.g., pivaloyloxymethyl) to improve oral absorption. Validate via in vitro Caco-2 cell permeability assays .

Q. How to resolve discrepancies in reported MIC values against multidrug-resistant Gram-negative bacteria?

  • Methodological Answer :

  • Standardized Broth Microdilution : Follow CLSI guidelines (M07-A11) using cation-adjusted Mueller-Hinton broth. Include control strains (e.g., E. coli ATCC 25922) .
  • Efflux Pump Inhibition : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) to assess the impact of efflux mechanisms. A ≥4-fold MIC reduction indicates efflux-mediated resistance .

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